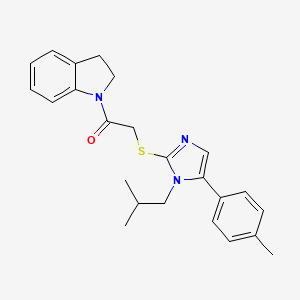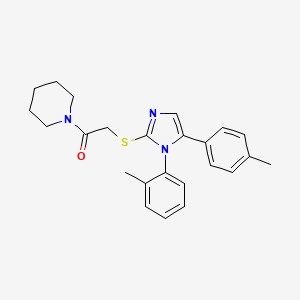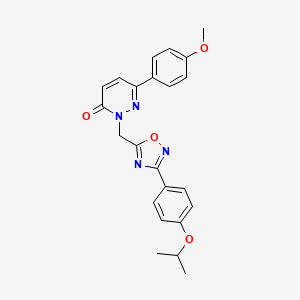
1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
説明
1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as FIPI, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
作用機序
1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone exerts its inhibitory effects on PLD by targeting its catalytic domain, which is responsible for the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, cell proliferation, and cytoskeletal organization. By inhibiting PLD, this compound reduces the production of PA and disrupts the downstream signaling pathways, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PLD by this compound has several biochemical and physiological effects. For example, this compound reduces the production of PA, which is a key mediator of insulin signaling. As a result, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. This compound also inhibits the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth and proliferation. This inhibition has been shown to reduce the growth and metastasis of various cancer cell lines.
実験室実験の利点と制限
1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for PLD inhibition. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for studying PLD-mediated signaling pathways. However, this compound has some limitations, including its potential off-target effects and the need for careful optimization of experimental conditions to achieve optimal results.
将来の方向性
1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has significant potential for future research and therapeutic applications. One potential direction is the development of more potent and selective PLD inhibitors based on the structure of this compound. Another direction is the investigation of the role of PLD in various diseases and the potential use of PLD inhibitors such as this compound in their treatment. Finally, the development of this compound-based drug delivery systems that can target specific tissues or cells could enhance its therapeutic efficacy and reduce potential side effects.
科学的研究の応用
1-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been extensively studied in various scientific research fields, including cancer, cardiovascular disease, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in the treatment of inflammatory diseases such as arthritis and atherosclerosis. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(14-22-8-7-15-4-1-2-5-16(15)22)20-9-11-21(12-10-20)19(24)17-6-3-13-25-17/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBFLIOXTJAJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



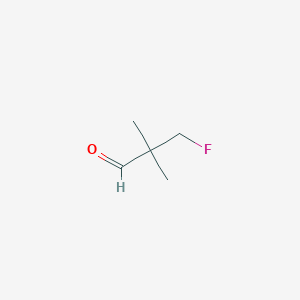

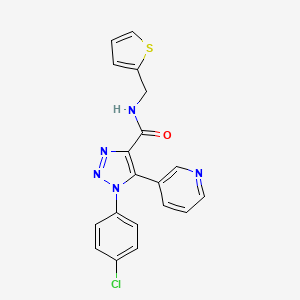
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3221334.png)



![N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221359.png)


